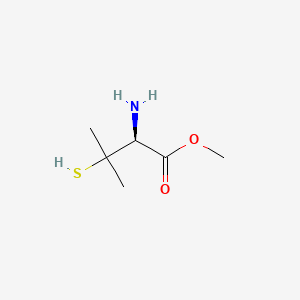

Ester méthylique de pénicillamine

Vue d'ensemble

Description

Penicillamine methyl ester (PME) is a chemical compound that is synthesized from penicillamine, an amino acid that contains a sulfhydryl group. PME has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Applications De Recherche Scientifique

Agent chélateur

L'ester méthylique de pénicillamine est un agent chélateur connu . Les agents chélateurs sont utilisés pour piéger ou éliminer les métaux lourds, tels que le cuivre, le plomb, le fer et le mercure, de l'organisme . Cela le rend utile dans le traitement de maladies telles que l'hépatite associée au cuivre chez l'homme .

Médecine vétérinaire

En médecine vétérinaire, l'utilisation de l'this compound a augmenté avec la reconnaissance récente des hépatopathies associées au cuivre qui surviennent chez plusieurs races de chiens . Il est prescrit légalement par les vétérinaires comme un médicament hors AMM pour traiter cette maladie et soulager la souffrance .

Capacités immunomodulatrices

L'this compound a également montré des capacités immunomodulatrices positives . Cela signifie qu'il peut moduler ou réguler le système immunitaire, ce qui pourrait être bénéfique dans le traitement de diverses affections liées à l'immunité .

Capacités antifibrotiques

Le composé a des capacités antifibrotiques . Cela signifie qu'il peut prévenir ou réduire la fibrose, un processus caractérisé par la formation d'un tissu conjonctif fibreux excédentaire dans un organe ou un tissu dans un processus réparateur ou réactif .

Polymères antibactériens

La recherche a montré que l'this compound peut être utilisé dans la création de polymères antibactériens . Ces polymères ont des mécanismes bactéricides uniques et d'excellents effets antibactériens, ce qui les rend utiles dans une variété d'applications .

Revêtement de surface de dispositifs médicaux

Les polymères antibactériens, y compris ceux fabriqués avec de l'this compound, sont utilisés dans le revêtement de surface des dispositifs médicaux . Cela contribue à prévenir la contamination microbienne et l'infection, améliorant ainsi la sécurité des patients .

Mécanisme D'action

Target of Action

Penicillamine methyl ester, also known as METHYL (2S)-2-AMINO-3-METHYL-3-SULFANYLBUTANOATE, primarily targets copper ions in the body . It is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . It also reduces excess cystine excretion in cystinuria .

Mode of Action

Penicillamine methyl ester interacts with its targets by binding to them. In the case of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes, which helps in the treatment of rheumatoid arthritis .

Biochemical Pathways

The primary biochemical pathway affected by Penicillamine methyl ester is the copper metabolism pathway. In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper and facilitates its elimination through urine . In cystinuria, it binds with cysteine to yield a mixed disulfide which is more soluble than cystine .

Pharmacokinetics

Penicillamine methyl ester is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states .

Result of Action

The molecular and cellular effects of Penicillamine methyl ester’s action include the reduction of copper levels in patients with Wilson’s disease, and the reduction of cystine excretion in cystinuria . In rheumatoid arthritis, it reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, and prevents collagen cross-linking .

Action Environment

The action, efficacy, and stability of Penicillamine methyl ester can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Additionally, the compound’s effectiveness can be hindered by its numerous adverse effects, both cutaneous and extra-cutaneous .

Analyse Biochimique

Biochemical Properties

Penicillamine methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit macrophages, decrease IL-1, and reduce the number of T-lymphocytes . Additionally, it prevents collagen cross-linkage, which is crucial in the treatment of rheumatoid arthritis . The compound’s interaction with copper ions is particularly noteworthy, as it forms stable complexes that facilitate the excretion of copper in patients with Wilson’s disease .

Cellular Effects

Penicillamine methyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to depress T-cell activity while not significantly affecting B-cell activity . This selective immunosuppressive action makes it valuable in treating autoimmune conditions. Furthermore, the compound’s ability to bind copper ions and facilitate their excretion impacts cellular metabolism by reducing copper toxicity .

Molecular Mechanism

At the molecular level, penicillamine methyl ester exerts its effects through several mechanisms. It binds to heavy metals such as copper, forming stable complexes that are excreted in the urine . This chelation process is crucial in treating conditions like Wilson’s disease. Additionally, the compound interferes with the formation of cross-links between tropocollagen molecules, thereby preventing collagen cross-linkage . This action is beneficial in managing rheumatoid arthritis by reducing tissue stiffness and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of penicillamine methyl ester have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be rapidly absorbed but incompletely (40-70%) in the intestine . Its bioavailability is influenced by factors such as food intake and the presence of antacids . Over time, the compound’s stability and degradation can affect its efficacy, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of penicillamine methyl ester vary with different dosages in animal models. At therapeutic doses, the compound effectively chelates heavy metals and reduces symptoms of conditions like Wilson’s disease and rheumatoid arthritis . At higher doses, it can lead to adverse effects such as liver toxicity and immune suppression . These dosage-dependent effects highlight the importance of precise dosing in clinical and experimental applications.

Metabolic Pathways

Penicillamine methyl ester is involved in several metabolic pathways, primarily related to its chelating properties. It interacts with enzymes and cofactors involved in copper metabolism, facilitating the excretion of copper through urine . The compound’s metabolism also involves hepatic processing, where it is converted into various metabolites, including S-methyl-D-penicillamine . These metabolic pathways are crucial for its therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of penicillamine methyl ester within cells and tissues are influenced by its chemical properties. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its distribution follows a two-compartment model, with peak plasma concentrations observed 1-4 hours after ingestion . The compound’s ability to form stable complexes with heavy metals facilitates its transport and excretion.

Subcellular Localization

Penicillamine methyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Its ability to bind heavy metals and prevent collagen cross-linkage is facilitated by its subcellular distribution. Additionally, the compound’s localization in specific cellular compartments may be influenced by post-translational modifications and targeting signals .

Propriétés

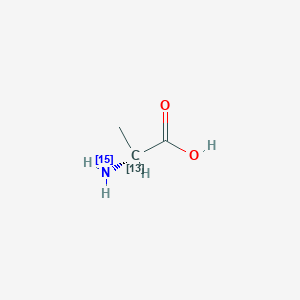

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGPNLTDAUQQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34297-27-3 (hydrochloride) | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-83-5 | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

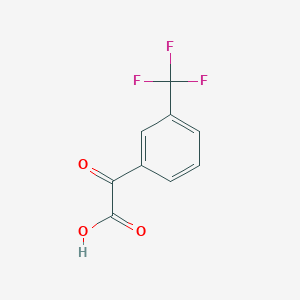

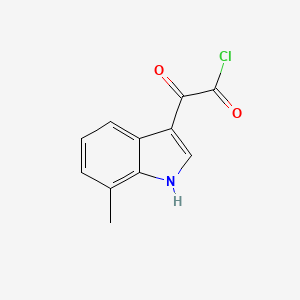

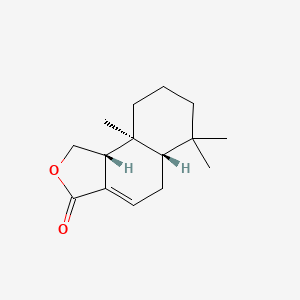

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)

![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)

![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)